molecular formula C18H20N6O3S2 B2918589 Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868966-37-4

Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2918589
CAS No.: 868966-37-4
M. Wt: 432.52
InChI Key: TYRAQJRXBUNXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 2. The pyridazine ring is further functionalized with a thioacetyl-piperazine moiety, esterified with an ethyl carboxylate group. This structure combines aromatic heterocycles (triazole, pyridazine, thiophene) with a piperazine linker, a design strategy commonly employed to enhance bioavailability and target-specific interactions in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(25)12-29-15-6-5-14-19-20-17(24(14)21-15)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRAQJRXBUNXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Initial synthesis involves the coupling of thiophen-2-yl triazolopyridazine and ethyl piperazine.

  • Reaction Conditions: : This reaction usually requires a dehydrating agent like EDCI or DCC and a base such as DIPEA or TEA. Solvents like DMF or DMSO help in ensuring the solubility of reactants.

  • Steps: : The synthesis of the compound requires multi-step reactions, including nucleophilic substitution and esterification.

Industrial Production Methods

On an industrial scale, this compound is synthesized using batch reactors. Efficient mixing and precise temperature control are critical to achieving high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Involves the transformation of the thiophene ring under mild oxidizing agents.

  • Reduction: : The piperazine carboxylate group can be selectively reduced to the corresponding alcohol under catalytic hydrogenation.

  • Substitution: : Various positions on the triazolopyridazine and thiophene rings are susceptible to electrophilic or nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, H₂O₂

  • Reducing Agents: : NaBH₄, H₂/Pd

  • Substitution Conditions: : Using halogenating agents like NBS in the presence of light or heat.

Major Products Formed

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Conversion to alcohol derivatives.

  • Substitution: : Halogenated or alkylated triazolopyridazine and thiophene derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in complex catalysis for organic transformations.

  • Material Science: : Incorporated into polymer backbones to enhance electronic properties.

Biology

  • Pharmacology: : Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interfere with specific biological pathways.

  • Biochemical Research: : Used as a probe to study protein-ligand interactions.

Medicine

  • Drug Development: : Explored for its potential to act as a drug candidate targeting specific receptors.

  • Diagnostic Tools: : Utilized in designing assays for detecting biological molecules.

Industry

  • Agrochemicals: : Studied for its use in developing novel pesticides.

  • Textile Industry: : Used in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Primarily targets enzyme active sites and receptor proteins, modulating their activity.

  • Pathways Involved: : Inhibits or activates specific signaling pathways, leading to desired biological outcomes. For instance, in cancer research, it might inhibit kinases involved in cell proliferation.

Comparison with Similar Compounds

Aromatic Substituents

  • Thiophen-2-yl Group : The target’s thiophene substituent provides electron-rich sulfur atoms, which may facilitate π-π stacking or hydrophobic interactions. This contrasts with ’s chlorophenyl group, which introduces electron-withdrawing effects, and ’s thiophen-3-yl group, altering spatial orientation .
  • Piperazine Linker : The ethyl carboxylate-terminated piperazine is a recurring motif in , and 12, suggesting its role in improving solubility and pharmacokinetics .

Functional Groups

  • Thioacetyl vs. Hydrazide/Acetyl : The thioacetyl bridge in the target compound may enhance metabolic stability compared to the hydrazide derivatives in , which are prone to hydrolysis .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Potential Bioactivity Reference
Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate [1,2,4]Triazolo[4,3-b]pyridazine Thiophen-2-yl, thioacetyl-piperazine C₂₀H₂₁N₇O₃S₂ 487.56 (calculated) Not reported N/A
Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate 1,2,4-Triazole Chlorophenyl, benzothiazolylmethyl C₂₅H₂₅ClN₆O₄S₂ 573.1 Not reported
Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate 1,3,4-Oxadiazole Thiophen-3-yl, oxadiazole-piperidine C₂₀H₂₇N₅O₄S 433.5 Not reported
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives Pyridazinone Fluorophenyl, acetohydrazide C₁₆H₁₇FN₄O₂ 316.33 AChE inhibition (hypothesized)

Biological Activity

Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethyl group and a thiophenyl moiety linked through a triazole-pyridazine scaffold. Its molecular formula is C18H20N6O2SC_{18}H_{20}N_{6}O_{2}S, with a molecular weight of approximately 384.5 g/mol. The presence of sulfur and nitrogen in its structure may contribute to its biological activities.

1. Anticancer Activity

Research has indicated that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that a related compound inhibited the ERK signaling pathway in MGC-803 gastric cancer cells, leading to reduced phosphorylation of key proteins involved in cell survival and proliferation . The IC50 values for these compounds often range in the micromolar concentration, indicating potent activity against cancer cells.

CompoundCell LineIC50 (μM)
Triazole derivativeMGC-8036.2
Related compoundT47D (breast cancer)27.3

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogenic bacteria and fungi. The thiophenyl group is often associated with enhanced antimicrobial activity due to its ability to interact with microbial membranes.

Research Findings:
In vitro studies have shown that triazole-thiophene derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been reported in related studies.

Mechanism of Action:
Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This suggests potential for use in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the piperazine ring or modifications to the thiophenyl group can significantly alter potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.